2,2,3,4,4-pentadeuterio-3-hydroxytetradecanoic acid

Description

2,2,3,4,4-Pentadeuterio-3-hydroxytetradecanoic acid is a deuterium-labeled derivative of 3-hydroxytetradecanoic acid (3-hydroxy myristic acid), a 14-carbon fatty acid with a hydroxyl group at the C-3 position. The deuteration at positions 2, 3, and 4 (five deuterium atoms total) serves as a stable isotopic label, enabling precise tracking in metabolic studies, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS)-based assays . This compound retains the biological relevance of its non-deuterated counterpart, which is a key component of lipid A in Gram-negative bacterial endotoxins (e.g., Bordetella spp.) and plays roles in pathogenicity and immune modulation . Its deuterated form is particularly valuable in pharmacokinetic and environmental tracing studies, where isotopic differentiation minimizes interference with analytical results .

Propriétés

IUPAC Name |

2,2,3,4,4-pentadeuterio-3-hydroxytetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17)/i11D2,12D2,13D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRNZOYKSNPPBF-RWKHAKRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCCC)C([2H])(C([2H])([2H])C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584034 | |

| Record name | 3-Hydroxy(2,2,3,4,4-~2~H_5_)tetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284487-60-1 | |

| Record name | 3-Hydroxy(2,2,3,4,4-~2~H_5_)tetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,4,4-pentadeuterio-3-hydroxytetradecanoic acid typically involves the deuteration of 3-hydroxytetradecanoic acid. This process can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often involve elevated temperatures and pressures to facilitate the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using specialized reactors and catalysts. The production process is designed to ensure high purity and yield of the deuterated compound, making it suitable for research and commercial applications .

Analyse Des Réactions Chimiques

Structural and Isotopic Features

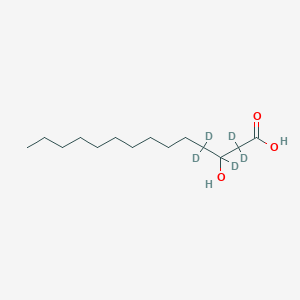

The compound’s structure comprises a 14-carbon chain with a hydroxyl group at position 3 and deuterium atoms at positions 2, 3, 4, and 4 (Figure 1). Its molecular formula is C₁₄H₂₃D₅O₃ , with a molecular weight of 249.40 g/mol . The isotopic labeling facilitates tracking in spectroscopic and metabolic studies.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₃D₅O₃ | |

| SMILES | [²H]C([²H])(CCCCCCCCCC)C([²H])(C([²H])([²H])C(=O)O)O | |

| InChIKey | ATRNZOYKSNPPBF-RWKHAKRRSA-N |

Esterification and Acylation

The carboxylic acid group undergoes esterification with alcohols, forming deuterated esters. For example, reaction with methanol under acidic conditions yields methyl 3-hydroxytetradecanoate-d₅:

Deuterium at position 2 and 4 minimizes kinetic isotope effects (KIEs) in this reaction due to their distance from the reactive site .

Oxidation Reactions

The hydroxyl group at position 3 can be oxidized to a ketone using agents like pyridinium chlorochromate (PCC), producing 3-ketotetradecanoic acid-d₅:

Deuterium at position 3 slows this reaction slightly (KIE ≈ 1.1–1.3) due to hyperconjugative stabilization of the transition state .

β-Oxidation in Metabolic Pathways

In biochemical systems, the compound participates in β-oxidation. Deuterium labeling at position 3 alters the reaction kinetics:

-

Step 1 : Dehydrogenation to 3-ketotetradecanoyl-CoA-d₅ by hydroxyacyl-CoA dehydrogenase.

-

Step 2 : Thiolytic cleavage to lauroyl-CoA-d₅ and acetyl-CoA.

Deuterium substitution reduces the reaction rate by ~20% compared to the non-deuterated analog, as noted in Escherichia coli studies .

Isotope Tracing in Metabolism

Used to study fatty acid metabolism in Drosophila melanogaster and mammalian systems, revealing deuterium retention in β-oxidation products (e.g., acetyl-CoA) .

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing deuterated CO₂ and water.

-

Photodegradation : UV exposure causes cleavage at the C3–C4 bond, forming decanoic acid-d₃ and 4-hydroxypentanoic acid-d₂ .

Deuterium Incorporation

Synthesized via:

Applications De Recherche Scientifique

2,2,3,4,4-Pentadeuterio-3-hydroxytetradecanoic acid, a deuterated fatty acid, has garnered interest in various scientific fields due to its unique properties. This article explores its applications in research, particularly in the fields of biochemistry, pharmacology, and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuteration Benefits:

Deuterated compounds are essential in NMR spectroscopy as they reduce background signals from protons, enhancing the clarity of spectra. This compound is particularly useful for studying lipid interactions and dynamics due to its ability to provide detailed information about molecular conformations and dynamics.

Case Study:

In a study examining lipid membranes, researchers utilized this compound to investigate the phase behavior of lipid bilayers. The deuterated form allowed for precise tracking of molecular movements within the bilayer structure without interference from hydrogen signals.

Metabolic Studies

Tracer Studies:

Due to its stable isotopic labeling, this compound can be employed in metabolic studies to trace the pathways of fatty acids in biological systems. It helps in understanding lipid metabolism and the role of specific fatty acids in cellular processes.

Research Findings:

A notable study utilized this compound as a tracer to investigate its incorporation into cellular membranes. Results indicated significant differences in membrane fluidity and permeability compared to non-deuterated fatty acids.

Drug Development

Formulation Studies:

In pharmacology, this compound serves as a model for developing drug formulations that require specific lipid profiles. Its unique properties allow researchers to assess how lipid composition affects drug delivery systems.

Example Application:

A research team developed a nanoparticle delivery system using this deuterated fatty acid to enhance the bioavailability of poorly soluble drugs. The study showed improved encapsulation efficiency and release profiles compared to traditional formulations.

Materials Science

Polymer Synthesis:

In materials science, this compound can be used in synthesizing polymers with tailored properties. Its hydroxyl group facilitates reactions that can modify polymer characteristics.

Research Insights:

A recent investigation focused on creating biodegradable polymers incorporating this fatty acid. The resulting materials exhibited enhanced mechanical properties and degradation rates suitable for biomedical applications.

Comparative Data Table

| Application Area | Key Benefits | Notable Findings/Case Studies |

|---|---|---|

| NMR Spectroscopy | Reduced background signals | Enhanced clarity in lipid bilayer studies |

| Metabolic Studies | Tracer for lipid metabolism | Significant differences in membrane dynamics |

| Drug Development | Improved drug delivery systems | Enhanced bioavailability in nanoparticle formulations |

| Materials Science | Tailored polymer properties | Biodegradable polymers with improved characteristics |

Mécanisme D'action

The mechanism of action of 2,2,3,4,4-pentadeuterio-3-hydroxytetradecanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into lipid membranes, affecting membrane fluidity and function. It may also influence enzymatic activities and metabolic processes by acting as a substrate or inhibitor .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural, functional, and analytical distinctions between 2,2,3,4,4-pentadeuterio-3-hydroxytetradecanoic acid and related compounds:

* Calculated by adding 5×2.014 (deuterium mass) to the non-deuterated form (244.37 + 5×2.014 ≈ 263.41). ** Theoretical [M-H]⁻ for deuterated form: 243.1966 + (5×1.006) ≈ 248.23.

Key Comparative Insights:

Structural Differences: The deuterated compound’s isotopic labeling distinguishes it from non-deuterated analogs in MS/NMR, enabling precise quantification in complex matrices . Regioisomers (e.g., 11-hydroxytetradecanoic acid) exhibit distinct hydroxyl positions, altering biological activity and analytical detection .

Functional Roles: Lipid A Context: Non-deuterated 3-hydroxytetradecanoic acid is critical in bacterial endotoxins (e.g., Bordetella lipid A), where substitutions (e.g., 3-OH-C10 in B. pertussis) correlate with immune response variability . Antifungal Activity: Shorter-chain analogs (e.g., 3-hydroxydecanoic acid) show higher potency than 3-hydroxytetradecanoic acid, suggesting chain length inversely correlates with efficacy in microbial inhibition .

Analytical Applications: Deuterated fatty acids (e.g., hexadecanoic-d31) serve as internal standards in lipidomics, while the pentadeuterio form enables metabolic pathway tracing without isotopic interference . Esters (e.g., methyl 3-hydroxytetradecanoate) simplify derivatization for gas chromatography analyses .

Research Findings and Implications

- Microbial Pathogenesis: The presence of 3-hydroxytetradecanoic acid in lipid A is associated with endotoxin stability and host immune activation. Substitution with non-hydroxylated fatty acids (e.g., dodecanoic acid in B. bronchiseptica) reduces proinflammatory responses, highlighting the hydroxyl group’s role in virulence .

- Environmental and Agricultural Roles: Hydroxytetradecanoic acid isomers in plant exudates (e.g., asparagus roots) modulate rhizosphere microbiota, suggesting ecological functions beyond bacterial endotoxins .

- Biomedical Applications: Deuterated analogs are pivotal in quantifying endogenous fatty acids in clinical samples, such as detecting endotoxemia via 3-hydroxytetradecanoic acid in plasma .

Activité Biologique

2,2,3,4,4-pentadeuterio-3-hydroxytetradecanoic acid is a deuterated derivative of 3-hydroxytetradecanoic acid, a long-chain hydroxy fatty acid. This compound has garnered interest due to its potential biological activities, particularly in the context of metabolic and immune responses. Understanding its biological activity can provide insights into its applications in pharmacology and biochemistry.

- IUPAC Name : this compound

- Molecular Formula : C14H28O3D5

- CAS Number : 284487-60-1

- Molecular Weight : Approximately 260.4 g/mol

Structural Characteristics

The structure of this compound includes a hydroxy group at the third position of the tetradecanoic acid backbone. The presence of deuterium atoms (D) enhances its stability and may influence its metabolic pathways compared to its non-deuterated counterpart.

-

Metabolic Pathways :

- As a hydroxy fatty acid, it plays a role in lipid metabolism. Hydroxy fatty acids are known to influence various metabolic processes including energy homeostasis and inflammation regulation.

- The incorporation of deuterium may alter the kinetic properties of metabolic enzymes involved in fatty acid oxidation and synthesis.

-

Immune Modulation :

- Hydroxy fatty acids have been shown to interact with Toll-like receptors (TLRs), particularly TLR4, which is crucial for innate immune responses. This interaction can lead to the activation of signaling pathways that promote inflammation and immune responses .

- Studies indicate that 3-hydroxytetradecanoic acid derivatives can modulate cytokine production and influence macrophage activation, suggesting potential therapeutic roles in inflammatory diseases .

Study on Immune Response Modulation

A study investigated the effects of hydroxy fatty acids on macrophage function. It was found that treatment with 3-hydroxytetradecanoic acid derivatives led to increased secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in response to bacterial lipopolysaccharides (LPS). This suggests that these compounds could enhance innate immune responses against infections .

Metabolic Impact Assessment

Another research project focused on the metabolic effects of deuterated fatty acids in animal models. The results indicated that this compound exhibited altered lipid profiles compared to non-deuterated forms. This alteration was associated with improved insulin sensitivity and reduced adiposity in obese models .

Data Summary Table

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C14H28O3D5 |

| CAS Number | 284487-60-1 |

| Molecular Weight | ~260.4 g/mol |

| Biological Activity | Immune modulation; metabolic regulation |

| Key Mechanisms | TLR activation; lipid metabolism |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.